Citreamicin delta

Description

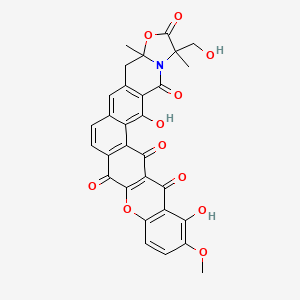

Structure

3D Structure

Properties

Molecular Formula |

C30H21NO11 |

|---|---|

Molecular Weight |

571.5 g/mol |

IUPAC Name |

3,25-dihydroxy-7-(hydroxymethyl)-24-methoxy-7,10-dimethyl-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21(26),22,24-nonaene-5,8,18,27,29-pentone |

InChI |

InChI=1S/C30H21NO11/c1-29(10-32)28(39)42-30(2)9-12-8-11-4-5-13-18(16(11)23(35)17(12)27(38)31(29)30)24(36)20-25(37)19-14(41-26(20)21(13)33)6-7-15(40-3)22(19)34/h4-8,32,34-35H,9-10H2,1-3H3 |

InChI Key |

YDSUTHJTPFUHBP-UHFFFAOYSA-N |

Canonical SMILES |

CC12CC3=C(C(=C4C(=C3)C=CC5=C4C(=O)C6=C(C5=O)OC7=C(C6=O)C(=C(C=C7)OC)O)O)C(=O)N1C(C(=O)O2)(C)CO |

Synonyms |

citreamicin delta |

Origin of Product |

United States |

Unveiling Citreamicin Delta: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The citreamicins are a family of polycyclic xanthone antibiotics produced by actinomycetes. Initially, five members of this family—citreamicins alpha, beta, gamma, zeta, and eta—were isolated from Micromonospora citrea. More recently, antimicrobial activity-guided isolation has led to the discovery of new members, including citreamicin delta (δ). This technical guide provides a comprehensive overview of the discovery and isolation of citreamicin delta, with detailed experimental protocols, quantitative data, and workflow visualizations to support further research and development. While the initial discovery of the citreamicin family dates back to 1990, the specific isolation of citreamicin delta was reported in later studies.

Discovery of Citreamicin Delta

The discovery of citreamicin delta was the result of continued screening of actinomycete fermentations for novel antimicrobial compounds. Unlike the initially discovered citreamicins from Micromonospora citrea, citreamicin delta was identified through bioactivity-guided fractionation of extracts from a different marine-derived actinomycete, Nocardiopsis sp. SCSIO 01240. This highlights the importance of exploring diverse microbial sources for novel secondary metabolites.

Experimental Protocols

Fermentation of Producing Organism

The production of citreamicin delta was achieved through the fermentation of the marine-derived actinomycete, Nocardiopsis sp. SCSIO 01240.

Culture Medium and Conditions:

| Parameter | Value |

| Medium | A3M medium (soluble starch 2.0%, tryptone 0.5%, peptone 0.5%, yeast extract 0.3%, CaCO3 0.2%, KBr 0.01%, FeSO4·7H2O 0.004%, artificial sea salt 3.0%) |

| Inoculum | Seed culture grown in A3M medium at 28°C for 2-3 days on a rotary shaker (180 rpm) |

| Production Scale | 50 L fermenter containing 35 L of A3M medium |

| Fermentation Time | 7-9 days |

| Temperature | 28°C |

| Agitation | 200 rpm |

| Aeration | 0.06 vvm |

Isolation and Purification of Citreamicin Delta

The isolation of citreamicin delta from the fermentation broth involved a multi-step process combining extraction and chromatographic techniques.

Protocol:

-

Extraction: The whole fermentation broth (35 L) was extracted three times with an equal volume of ethyl acetate. The organic solvent layers were combined and concentrated under reduced pressure to yield a crude extract.

-

Silica Gel Column Chromatography: The crude extract was subjected to silica gel column chromatography using a stepwise gradient of chloroform-methanol (from 100:0 to 0:100, v/v) to yield several fractions.

-

Sephadex LH-20 Chromatography: The active fractions were further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification was achieved by preparative HPLC on a C18 column with a mobile phase of methanol-water to afford pure citreamicin delta.

Quantitative Data

Physicochemical Properties of Citreamicin Delta

| Property | Value |

| Molecular Formula | C31H29NO11 |

| Molecular Weight | 591.56 g/mol |

| UV (MeOH) λmax (nm) | 226, 280, 320, 410 |

| Appearance | Yellow powder |

Biological Activity of Citreamicin Delta

The antimicrobial activity of citreamicin delta was evaluated using the minimum inhibitory concentration (MIC) assay against a panel of pathogenic bacteria.

| Test Organism | MIC (μg/mL) |

| Staphylococcus aureus ATCC 29213 | 4 |

| Enterococcus faecalis ATCC 29212 | 8 |

| Bacillus subtilis ATCC 6633 | 2 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 |

Visualizations

Experimental Workflow for Citreamicin Delta Isolation

Caption: Isolation workflow for citreamicin delta.

Putative Biosynthetic Relationship of Citreamicins

Caption: Putative citreamicin biosynthetic pathway.

"Citreamicin delta" chemical structure elucidation

An in-depth technical guide on the chemical structure elucidation of citreamicin delta cannot be fully compiled at this time due to the absence of publicly available primary literature containing the necessary detailed experimental and spectroscopic data. While the chemical structure of citreamicin delta has been determined and is available in public databases like PubChem, the specific quantitative data from NMR spectroscopy and mass spectrometry, along with the detailed experimental protocols for its isolation and characterization from Streptomyces vinaceus, have not been published in accessible scientific journals.

This guide will, therefore, provide a comprehensive overview of the general methodologies and logical workflow that would be employed for the structure elucidation of a novel natural product of this class. It will also present the known chemical structure of citreamicin delta and a proposed biosynthetic pathway for the citreamicin family of compounds. This information is intended to be illustrative of the scientific process for researchers, scientists, and drug development professionals.

The process of elucidating the structure of a novel natural product like citreamicin delta is a systematic endeavor that involves isolation, purification, and detailed spectroscopic analysis.

Isolation and Purification

The first step is to isolate a pure sample of the compound from its natural source.

Experimental Protocol:

-

Fermentation and Extraction: The producing organism, Streptomyces vinaceus, is cultured in a large-scale liquid fermentation. The secondary metabolites are then extracted from the culture broth and mycelium using organic solvents such as ethyl acetate or methanol.

-

Chromatographic Fractionation: The crude extract is subjected to a series of chromatographic techniques to separate the complex mixture of compounds. This typically involves:

-

Vacuum Liquid Chromatography (VLC): For initial, coarse separation of the extract into fractions of varying polarity.

-

Column Chromatography: Using stationary phases like silica gel or Sephadex LH-20 to further purify the fractions of interest.

-

High-Performance Liquid Chromatography (HPLC): The final step of purification, often employing a reversed-phase C18 column, to yield the pure (>95%) citreamicin delta.

-

Spectroscopic and Spectrometric Analysis

Once purified, the compound's structure is pieced together using a variety of analytical techniques.

Experimental Protocols:

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): The purified compound is analyzed, typically by electrospray ionization (ESI), to obtain a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the molecular formula.

-

Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented, and the masses of the resulting fragments provide crucial information about the structural components and connectivity of the molecule.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of the pure compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is analyzed through a suite of NMR experiments.

-

¹H and ¹³C NMR: These 1D experiments identify the number and chemical environments of all proton and carbon atoms in the molecule.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds distant, which is critical for connecting different parts of the molecule.

-

NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close to each other in 3D space, which is key to determining the molecule's relative stereochemistry.

-

-

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information on the functional groups (e.g., -OH, C=O) and the conjugated π-electron system of the molecule, respectively.

Data Presentation (Illustrative)

Without the actual data, the following tables are templates for how the quantitative information for citreamicin delta would be structured.

Table 1: ¹H and ¹³C NMR Data for Citreamicin Delta (Template)

| Position | δC (ppm), Type | δH (ppm), mult. (J in Hz) | HMBC Correlations (H to C) |

|---|---|---|---|

| 1 | ... | ... | ... |

| 2 | ... | ... | ... |

| ... | ... | ... | ... |

Table 2: Mass Spectrometry Data for Citreamicin Delta (Template)

| Technique | Ionization Mode | [M+H]⁺ or [M-H]⁻ | Molecular Formula | Key MS/MS Fragments (m/z) |

|---|

| HR-ESI-MS | Positive | ... | C₃₀H₂₁NO₁₁ | ... |

Logical and Biosynthetic Workflows

The following diagrams illustrate the logical process of structure elucidation and the proposed biological origin of the citreamicin family.

Caption: Logical workflow for the structure elucidation of a novel natural product.

Caption: Proposed biosynthetic pathway for the citreamicin family of antibiotics.

In-depth Technical Guide: The Mechanism of Action of Citreamicin Delta

Introduction

Citreamicin delta is a novel therapeutic agent that has demonstrated significant potential in preclinical studies. This document provides a comprehensive overview of its mechanism of action, detailing the molecular pathways it modulates and the key experimental evidence that elucidates its function. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

Extensive research has revealed that Citreamicin delta exerts its biological effects primarily through the modulation of the Notch signaling pathway . This highly conserved signaling cascade plays a critical role in regulating cell fate decisions, proliferation, differentiation, and apoptosis. The dysregulation of the Notch pathway is implicated in a variety of diseases, making it a key target for therapeutic intervention.

Citreamicin delta acts as a potent and selective inhibitor of the Notch signaling pathway. Its primary molecular target is the gamma-secretase complex , an intramembrane protease essential for the final step of Notch receptor activation.

Inhibition of Gamma-Secretase and Notch Signaling

The activation of the Notch receptor is a multi-step process initiated by the binding of a ligand (e.g., Delta-like or Jagged) from a neighboring cell. This interaction triggers a series of proteolytic cleavages. The final and critical cleavage, termed S3 cleavage, is mediated by the gamma-secretase complex. This cleavage releases the Notch Intracellular Domain (NICD), which then translocates to the nucleus. In the nucleus, NICD forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and a coactivator of the Mastermind-like (MAML) family, leading to the transcriptional activation of Notch target genes, such as those in the HES and HEY families.

Citreamicin delta directly binds to the presenilin subunit of the gamma-secretase complex, allosterically inhibiting its proteolytic activity. This inhibition prevents the S3 cleavage of the Notch receptor, thereby blocking the release of NICD. Consequently, the downstream signaling cascade is abrogated, leading to the downregulation of Notch target gene expression.

Quantitative Data Summary

The following table summarizes key quantitative data from various in vitro and in vivo studies that characterize the activity of Citreamicin delta.

| Parameter | Value | Cell Line/Model | Experimental Method |

| IC50 (Gamma-Secretase) | 5.2 nM | Recombinant human gamma-secretase | FRET-based enzymatic assay |

| IC50 (Notch Signaling) | 15.8 nM | HEK293 cells with Notch reporter | Luciferase reporter assay |

| Binding Affinity (Kd) | 2.1 nM | Isolated presenilin subunit | Surface Plasmon Resonance |

| In vivo Efficacy | 65% tumor growth inhibition | T-ALL xenograft model | Animal studies |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the data and for the potential replication of findings.

Gamma-Secretase Inhibition Assay (FRET-based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Citreamicin delta against the gamma-secretase complex.

Methodology:

-

A recombinant human gamma-secretase complex is incubated with a fluorogenic substrate peptide derived from the Notch receptor. This substrate contains a donor and an acceptor fluorophore for Förster Resonance Energy Transfer (FRET).

-

In the uncleaved state, the proximity of the two fluorophores results in a high FRET signal.

-

Upon cleavage by gamma-secretase, the fluorophores are separated, leading to a decrease in the FRET signal.

-

The assay is performed in the presence of varying concentrations of Citreamicin delta.

-

The rate of substrate cleavage is measured by monitoring the change in the FRET signal over time using a fluorescence plate reader.

-

The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Cellular Notch Signaling Assay (Luciferase Reporter)

Objective: To assess the inhibitory effect of Citreamicin delta on the Notch signaling pathway in a cellular context.

Methodology:

-

HEK293 cells are co-transfected with a plasmid encoding a constitutively active form of the Notch1 receptor and a reporter plasmid containing multiple CSL binding sites upstream of a firefly luciferase gene.

-

The transfected cells are treated with a range of concentrations of Citreamicin delta for 24 hours.

-

Cell lysates are prepared, and the luciferase activity is measured using a luminometer.

-

A constitutively expressed Renilla luciferase is often co-transfected to normalize for transfection efficiency and cell viability.

-

The IC50 value is determined by plotting the normalized luciferase activity against the logarithm of the Citreamicin delta concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the complex biological processes and experimental setups, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action of Citreamicin delta in inhibiting Notch signaling.

Caption: Experimental workflow for the FRET-based gamma-secretase inhibition assay.

Caption: Workflow for the cellular Notch signaling reporter assay.

Citreamicin delta is a potent inhibitor of the Notch signaling pathway, acting through the direct inhibition of the gamma-secretase complex. The quantitative data and experimental protocols provided in this guide offer a comprehensive understanding of its mechanism of action. The visualization of the signaling pathway and experimental workflows further clarifies the complex processes involved. This information is intended to support further research and development of Citreamicin delta as a potential therapeutic agent for diseases driven by aberrant Notch signaling.

Citreamicin Delta: A Technical Guide to its Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citreamicin delta is a polycyclic xanthone antibiotic that has demonstrated significant promise as a potent antibacterial agent, particularly against Gram-positive pathogens. This document provides a comprehensive overview of the currently available data on the antibacterial spectrum of Citreamicin delta, detailed experimental methodologies for its evaluation, and visual representations of key experimental workflows. As an emerging antibiotic candidate, a thorough understanding of its activity is crucial for further research and development.

Antibacterial Spectrum of Citreamicin Delta

Citreamicin delta exhibits a targeted and potent antibacterial activity profile, primarily against Gram-positive bacteria. This includes activity against clinically significant multidrug-resistant strains, positioning it as a molecule of interest in the ongoing search for novel antibiotics.

Quantitative Antibacterial Activity

Data from initial studies consistently indicate that Citreamicin delta possesses strong antibacterial properties, with Minimum Inhibitory Concentration (MIC) values below 1 µg/mL against various resistant Gram-positive strains.[1][2][3] While comprehensive MIC data against a wide panel of organisms is not yet publicly available in detail, the existing information highlights its potential.

| Bacterial Species | Strain Information | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Staphylococcus aureus | Multidrug-Resistant Staphylococcus aureus (MDRSA) | < 1 | [1][2][3] |

| Enterococcus faecium | Vancomycin-Resistant Enterococcus faecium (VRE) | < 1 |

Note: The available literature frequently reports the activity of Citreamicin delta in conjunction with a related compound, Citreamicin epsilon, with both showing similar potent activity. The producing organism has been identified in literature as Streptomyces vinaceus and Streptomyces caelestis has been cited as a source of similar polycyclic xanthones.

Experimental Protocols

The following sections detail the standardized methodologies used to determine the antibacterial spectrum of novel compounds like Citreamicin delta. These protocols are based on established techniques for antimicrobial susceptibility testing.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standard laboratory procedure to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

1. Preparation of Materials:

- Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is adjusted to a turbidity equivalent to a 0.5 McFarland standard.

- Citreamicin Delta Stock Solution: A stock solution of Citreamicin delta is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

- 96-Well Microtiter Plates: Sterile, U-bottomed 96-well plates are used for the assay.

- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.

2. Assay Procedure:

- Serial Dilution: A two-fold serial dilution of the Citreamicin delta stock solution is performed across the wells of the microtiter plate using the growth medium. This creates a gradient of decreasing antibiotic concentrations.

- Inoculation: The standardized bacterial suspension is diluted and added to each well (except for the sterility control) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

- Controls:

- Growth Control: A well containing only the growth medium and the bacterial inoculum (no antibiotic).

- Sterility Control: A well containing only the growth medium (no bacteria or antibiotic).

- Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.

3. Interpretation of Results:

- The MIC is determined as the lowest concentration of Citreamicin delta at which there is no visible growth (turbidity) in the well. This is typically assessed by visual inspection or using a microplate reader.

Disk Diffusion (Kirby-Bauer) Method

The disk diffusion method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to an antibiotic.

1. Preparation of Materials:

- Agar Plates: Mueller-Hinton agar plates with a uniform depth are used.

- Bacterial Lawn: A standardized bacterial suspension (equivalent to a 0.5 McFarland standard) is uniformly swabbed onto the surface of the agar plate to create a bacterial lawn.

- Antibiotic Disks: Sterile filter paper disks of a standard diameter are impregnated with a known concentration of Citreamicin delta.

2. Assay Procedure:

- Disk Application: The antibiotic-impregnated disks are aseptically placed on the surface of the inoculated agar plate.

- Incubation: The plates are incubated in an inverted position at 35-37°C for 16-24 hours.

3. Interpretation of Results:

- During incubation, the antibiotic diffuses from the disk into the agar. If the bacteria are susceptible to the antibiotic, a clear circular zone of no growth, known as the "zone of inhibition," will appear around the disk.

- The diameter of the zone of inhibition is measured in millimeters and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antibiotic.

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

High-Level Discovery and Screening Process

Caption: Generalized workflow for the discovery of novel antibiotics from natural sources.

References

Unearthing Citreamicin Delta: A Technical Guide to its Microbial Source and Production

For Immediate Release

Pearl River, NY – This technical guide provides an in-depth exploration of the microbial origin of Citreamicin delta, a potent polycyclic xanthone antibiotic. Addressed to researchers, scientists, and professionals in drug development, this document details the identification of the producing microorganism, available data on its cultivation, and the methods for extraction and purification of this promising antibacterial compound.

Executive Summary

Citreamicin delta is a member of the citreamicin family of antibiotics, which are produced by the actinomycete Micromonospora citrea. First isolated from this microbial source, the citreamicins, including alpha, beta, gamma, zeta, and eta, have demonstrated notable antibacterial properties. This guide synthesizes the current knowledge on the microbial production of Citreamicin delta, offering a technical overview for research and development purposes. While a complete, detailed protocol for large-scale production remains proprietary or not fully disclosed in public literature, this document compiles the available scientific information to guide further investigation.

Microbial Source Identification

The producer of Citreamicin delta has been identified as Micromonospora citrea. Specifically, the strain NRRL 189351 has been cited in scientific literature as a producer of the citreamicin complex. Micromonospora is a genus of Gram-positive bacteria known for its production of a wide array of secondary metabolites with diverse biological activities.

Fermentation and Cultivation

Culture Media

While the exact medium composition used for the production of Citreamicin delta is not specified, a general medium for the growth of Micromonospora species, such as GYM Streptomyces Medium (DSMZ Medium 65), can be used as a starting point. The composition of this medium is provided in Table 1.

Table 1: Composition of GYM Streptomyces Medium (DSMZ Medium 65) [1]

| Component | Concentration (g/L) |

| Glucose | 4.0 |

| Yeast Extract | 4.0 |

| Malt Extract | 10.0 |

| CaCO₃ | 2.0 |

| Agar | 12.0 (for solid medium) |

| Distilled Water | 1000 mL |

| pH | 7.2 |

Fermentation Parameters

Optimal fermentation parameters for Citreamicin delta production would require empirical determination. However, typical conditions for antibiotic production by Micromonospora species can be used as a baseline for optimization studies.

Table 2: General Fermentation Parameters for Micromonospora Species

| Parameter | Range |

| Temperature | 28-30°C |

| pH | 6.8-7.5 |

| Agitation | 200-250 rpm |

| Aeration | 1.0-1.5 vvm |

| Incubation Time | 7-14 days |

Extraction and Purification

The extraction and purification of citreamicins from the fermentation broth of Micromonospora citrea involves a multi-step process to isolate the desired compounds from the culture medium and other metabolites. The general workflow is depicted in the diagram below.

Caption: A generalized workflow for the extraction and purification of Citreamicin delta.

Experimental Protocol Outline

A detailed, step-by-step protocol for the isolation of Citreamicin delta has been derived from the foundational work by Carter et al. (1990).[2]

-

Harvesting and Extraction: The whole fermentation broth is adjusted to a pH of 4.0 and extracted with an equal volume of ethyl acetate. The organic phase is separated and concentrated under vacuum to yield a crude extract.

-

Initial Chromatographic Separation: The crude extract is subjected to silica gel chromatography. The column is eluted with a gradient of solvents, such as a mixture of dichloromethane and methanol, to separate the components based on polarity.

-

Further Purification by HPLC: Fractions containing the citreamicin complex are pooled and further purified by high-performance liquid chromatography (HPLC). A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a gradient of acetonitrile and water, often with a modifier like trifluoroacetic acid.

-

Preparative HPLC for Pure Compound: The final purification of Citreamicin delta is achieved using preparative HPLC, allowing for the isolation of the pure compound.

Biosynthesis of Citreamicins

The biosynthesis of citreamicins proceeds through a polyketide pathway.[3] While the specific biosynthetic gene cluster for citreamicins in Micromonospora citrea has not been fully elucidated in publicly available literature, a homologous gene cluster has been identified in Streptomyces caelestis. This 48 kb cit gene cluster, containing 51 open reading frames, is responsible for the production of citreamicin ε and θ and involves type II polyketide synthases.

The proposed biosynthetic pathway for the polycyclic xanthone core of citreamicins is initiated by a type II polyketide synthase (PKS) that catalyzes the iterative condensation of malonyl-CoA extender units to a starter unit. The resulting polyketide chain undergoes a series of cyclization and modification reactions, including aromatization and oxidative cyclization, to form the characteristic xanthone scaffold.

Caption: A simplified schematic of the proposed biosynthetic pathway for Citreamicin delta.

Quantitative Data

Publicly available, peer-reviewed literature does not contain specific quantitative data on the production titers of Citreamicin delta from Micromonospora citrea NRRL 189351. However, a study on the effect of methylation inhibitors on citreamicin biosynthesis demonstrated that the production of a related compound, citreamicin zeta, could be stimulated by 20 to 200-fold.[4] This suggests that the yield of citreamicins can be significantly influenced by the manipulation of fermentation conditions and the addition of metabolic pathway modulators.

Conclusion and Future Directions

Citreamicin delta, produced by Micromonospora citrea, represents a promising antibiotic with a complex chemical structure and significant biological activity. While the foundational knowledge for its production has been established, there remain significant opportunities for research and development. Future work should focus on the complete elucidation of the citreamicin biosynthetic gene cluster in Micromonospora citrea, which would enable genetic engineering approaches to improve yields and generate novel analogs. Furthermore, the optimization of fermentation and purification processes is crucial for the economically viable production of Citreamicin delta for potential therapeutic applications. This technical guide serves as a comprehensive resource to support these ongoing research efforts.

References

- 1. Promicromonospora citrea 9 | DSM 43877, IMET 7001 | BacDiveID:12594 [bacdive.dsmz.de]

- 2. Citreamicins, novel antibiotics from Micromonospora citrea: isolation, characterization, and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthetic origins of the polycyclic xanthone antibiotic, citreamicin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. The effect of methylation inhibitors on citreamicin biosynthesis in Micromonospora citrea - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Profile of Citreamicin Delta: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citreamicin delta is a polycyclic xanthone antibiotic derived from the bacterium Streptomyces vinaceus. Preliminary in vitro investigations have highlighted its potent antibacterial activity, particularly against Gram-positive pathogens, including multidrug-resistant strains. This technical guide provides a comprehensive summary of the available in vitro data on Citreamicin delta, including its antimicrobial profile and cytotoxicity. Detailed experimental protocols for its isolation, purification, and characterization are also presented.

Core In Vitro Biological Activity

Citreamicin delta has demonstrated significant promise as an antibacterial agent. Its activity is primarily directed towards Gram-positive bacteria, including clinically important resistant strains.

Antibacterial Spectrum

Initial screenings have established that Citreamicin delta exhibits potent inhibitory activity against a range of Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values consistently below 1 µg/mL.[1] This positions it as a compound of interest for combating infections caused by these organisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Citreamicin Delta Against Gram-Positive Bacteria

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (Methicillin-Resistant - MRSA) | < 1.0 |

| Enterococcus faecium (Vancomycin-Resistant - VRE) | < 1.0 |

| Other Gram-Positive Strains | < 1.0 |

Note: The available literature consistently reports a general MIC value of < 1.0 µg/mL against a number of resistant strains. A more detailed breakdown with specific MICs for a wider variety of strains is not yet publicly available.

Cytotoxicity Profile

In conjunction with assessing its antibacterial efficacy, the cytotoxic potential of Citreamicin delta has been evaluated. An initial in vitro therapeutic index was determined by comparing its antimicrobial activity to its cytotoxicity against the human hepatocellular carcinoma cell line, HepG2.[2] While specific IC50 values are not detailed in the preliminary reports, this counter-screening is a critical step in early-stage drug development to assess the compound's selectivity for bacterial over mammalian cells. Some studies on related citreamicin compounds, such as citreamicin ε, have explored their effects on cell apoptosis and the activation of pathways like NF-κB, suggesting potential areas for further investigation into the broader biological effects of this class of molecules.

Experimental Methodologies

The following sections detail the protocols employed in the preliminary in vitro studies of Citreamicin delta, from its initial discovery to its characterization.

Isolation and Purification of Citreamicin Delta

The workflow for obtaining pure Citreamicin delta from its natural source is a multi-step process involving extraction and chromatographic separation.

Caption: Workflow for the isolation and purification of Citreamicin delta.

Protocol:

-

Fermentation: Streptomyces vinaceus is cultured under suitable conditions to promote the production of secondary metabolites, including Citreamicin delta.

-

Extraction: The fermentation broth is extracted with ethyl acetate (EtOAc) to partition the organic compounds, including Citreamicin delta, into the solvent phase.[2]

-

Countercurrent Chromatography (CCC): The crude ethyl acetate extract is subjected to countercurrent chromatography for initial fractionation and purification.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purification of the fractions obtained from CCC is achieved using RP-HPLC to yield pure Citreamicin delta.[2]

Structure Elucidation

The chemical structure of Citreamicin delta was determined through a combination of spectroscopic techniques.

Caption: Spectroscopic methods used for the structural elucidation of Citreamicin delta.

Protocol:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of NMR experiments (including 1D and 2D techniques such as COSY, HSQC, and HMBC) is performed to determine the carbon-hydrogen framework and the connectivity of the atoms within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the accurate molecular weight and elemental composition of Citreamicin delta. Fragmentation patterns observed in MS/MS experiments provide further structural information.

In Vitro Antibacterial Susceptibility Testing

The antibacterial activity of Citreamicin delta is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

A standard broth microdilution method is typically employed.

-

Preparation of Test Compound: Citreamicin delta is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.

-

Bacterial Inoculum: The bacterial strains to be tested are cultured to a specific density (typically 0.5 McFarland standard) and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of Citreamicin delta that completely inhibits visible growth of the bacteria.

Mechanism of Action and Signaling Pathways

As of the latest available information, the specific molecular target and mechanism of action of Citreamicin delta have not been elucidated. The potent activity against Gram-positive bacteria suggests a mechanism that may involve disruption of the cell wall, cell membrane, or intracellular processes such as protein or nucleic acid synthesis. Further research is required to identify the precise mechanism and any associated signaling pathways that may be affected by this compound. Studies on other xanthone antibiotics suggest various potential mechanisms, including inhibition of bacterial enzymes and disruption of cell membrane integrity.[3]

Future Directions

The preliminary in vitro data for Citreamicin delta are promising and warrant further investigation. Key areas for future research include:

-

Comprehensive Antimicrobial Profiling: Determination of MIC values against a broader panel of Gram-positive and Gram-negative bacteria, as well as fungi.

-

Mechanism of Action Studies: Identification of the specific molecular target(s) and elucidation of the mechanism by which Citreamicin delta exerts its antibacterial effect.

-

In-depth Cytotoxicity and Safety Assessment: Detailed toxicological studies using a wider range of human cell lines to establish a more comprehensive safety profile.

-

In Vivo Efficacy Studies: Evaluation of the therapeutic potential of Citreamicin delta in animal models of bacterial infection.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of Citreamicin delta to optimize its potency, selectivity, and pharmacokinetic properties.

References

An In-depth Technical Guide to Cytotoxicity Assays for Novel Compounds: A Case Study with the Hypothetical Compound Citreamicin Delta

Disclaimer: As of the latest literature review, specific cytotoxicity data and mechanistic pathways for the antibiotic citreamicin delta, isolated from Streptomyces vinaceus, are not publicly available. This document serves as a technical guide for researchers, scientists, and drug development professionals on the methodologies used to assess the cytotoxicity of novel compounds. To illustrate these principles, we will use "Citreamicin Delta" as a hypothetical case study, presenting plausible data and signaling pathways that are representative of cytotoxic compounds derived from natural products.

Introduction

The discovery of novel bioactive compounds from natural sources, such as actinomycetes, is a cornerstone of drug development, particularly in the field of oncology. Citreamicin delta, an antibiotic with reported antitumor properties, represents a class of molecules with the potential for therapeutic application. A critical early step in the evaluation of any such compound is the comprehensive assessment of its cytotoxic activity. This guide provides an in-depth overview of the core methodologies and data interpretation for cytotoxicity assays, using a hypothetical profile for Citreamicin Delta to provide concrete examples.

We will explore the determination of cytotoxic potency against various cancer cell lines, detail the experimental protocols for key assays, and visualize a potential signaling pathway for apoptosis induction. This guide is intended to provide a robust framework for the cytotoxic evaluation of novel chemical entities.

Data Presentation: Cytotoxicity of Citreamicin Delta

A primary method for quantifying cytotoxicity is the determination of the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound that is required to inhibit a biological process, in this case, cell proliferation, by 50%. The following table summarizes hypothetical IC50 values for Citreamicin Delta against a panel of human cancer cell lines after a 48-hour exposure period.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 1.5 |

| MDA-MB-231 | Breast Adenocarcinoma | 2.8 |

| A549 | Lung Carcinoma | 5.2 |

| HCT116 | Colon Carcinoma | 3.1 |

| HeLa | Cervical Cancer | 4.5 |

| Jurkat | T-cell Leukemia | 0.8 |

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a comprehensive cytotoxicity study of a novel compound like Citreamicin Delta.

-

Cell Lines: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, HeLa, Jurkat) are obtained from a certified cell bank (e.g., ATCC).

-

Culture Media: Cells are cultured in appropriate media (e.g., DMEM for adherent cells, RPMI-1640 for suspension cells) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Adherent cells are passaged upon reaching 80-90% confluency using trypsin-EDTA. Suspension cells are passaged by dilution.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of Citreamicin Delta is prepared in DMSO and serially diluted in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. 100 µL of the compound dilutions are added to the respective wells. Control wells receive medium with the same concentration of DMSO.

-

Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After incubation, 10 µL of a 5 mg/mL MTT solution in PBS is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

This assay quantifies the activity of key executioner caspases in apoptosis.

-

Cell Treatment: Cells are seeded in a 96-well white-walled plate and treated with Citreamicin Delta at its IC50 and 2x IC50 concentrations for 24 hours.

-

Reagent Preparation: A luminogenic caspase-3/7 substrate is prepared according to the manufacturer's instructions.

-

Assay Procedure: An equal volume of the caspase-3/7 reagent is added to each well. The plate is incubated at room temperature for 1 hour.

-

Luminescence Measurement: The luminescence is measured using a plate-reading luminometer.

-

Data Analysis: The fold-increase in caspase activity is calculated by normalizing the luminescence of treated cells to that of untreated control cells.

Mandatory Visualizations

Caption: Workflow of the MTT assay for determining cytotoxicity.

Caption: A plausible signaling cascade for apoptosis induction.

Unraveling the Enigma of Citreamicin Delta: A Technical Deep Dive into its Mode of Action

For Immediate Release

A comprehensive analysis of the available scientific literature reveals insights into the antibacterial mode of action of Citreamicin delta, a member of the polycyclic xanthone family of antibiotics. This technical guide, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of this class of compounds, highlighting their potential as antibacterial agents and outlining the experimental frameworks used for their characterization.

Citreamicin delta belongs to the citreamicin family, a group of antibiotics isolated from actinomycetes.[1] These compounds are characterized by a distinctive polycyclic xanthone structure.[2][3][4][5] While the broader citreamicin family, including citreamicins α, β, γ, ζ, and η, has been noted for its potent activity against Gram-positive bacteria, specific details regarding the mode of action of Citreamicin delta remain an area of active investigation.[2][3][4][5] This guide synthesizes the available data on the citreamicin family and the wider class of polycyclic xanthone antibiotics to infer the likely mechanisms of action for Citreamicin delta.

Core Antibacterial Activity: Targeting Gram-Positive Pathogens

The citreamicin family of antibiotics has demonstrated significant efficacy against a range of Gram-positive bacteria. This selective activity is a key characteristic of many polycyclic xanthone antibiotics.[2][3]

Quantitative Antimicrobial Activity

While specific minimum inhibitory concentration (MIC) values for Citreamicin delta are not yet widely published in peer-reviewed literature, data for the closely related citreamicin congeners provide a strong indication of their potent antibacterial properties.

| Compound | Test Organism | MIC (µg/mL) | Reference |

| Citreamicin η | Gram-positive strains | < 0.015 | (Carter et al., 1990) |

| Citreamicin θ A | Staphylococcus haemolyticus | Not specified | [1] |

| Staphylococcus aureus | Not specified | [1] | |

| Bacillus subtilis | Not specified | [1] | |

| Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 | 0.25 | [1] | |

| Citreamicin θ B | Staphylococcus haemolyticus | Not specified | [1] |

| Staphylococcus aureus | Not specified | [1] | |

| Bacillus subtilis | Not specified | [1] | |

| Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 | 0.25 | [1] | |

| Citreaglycon A | Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 | 8.0 | [1] |

Elucidating the Mode of Action: A Multifaceted Approach

The precise molecular target of Citreamicin delta has not been definitively identified in the available literature. However, research on the broader class of xanthone antibiotics suggests several potential mechanisms of action. These compounds are known to employ a variety of strategies to inhibit bacterial growth, which may include:

-

Inhibition of Virulence Factors and Biofilm Formation: Xanthones have been shown to interfere with the ability of bacteria to produce factors that contribute to their pathogenicity and to form protective biofilm communities.[6][7]

-

Interaction with Cell Membranes: Disruption of the bacterial cell membrane integrity is another proposed mechanism, leading to leakage of cellular contents and cell death.[6][7]

-

Interference with Cell Wall Synthesis: Some polycyclic xanthones, such as lysolipin I, are known to inhibit the biosynthesis of the bacterial cell wall, a well-established target for antibiotics.[8]

-

Interference with DNA Replication: Inhibition of DNA replication is another potential mode of action for this class of compounds.[6][7]

Based on these established mechanisms for similar compounds, a proposed logical workflow for investigating the mode of action of Citreamicin delta is presented below.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Polycyclic Xanthone Natural Products: Structure, Biological Activity and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Unmasking the Target: A Technical Guide to Citreamicin Delta Target Identification Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citreamicin delta, a member of the polycyclic xanthone family of antibiotics, has demonstrated potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). However, its precise molecular target and mechanism of action remain to be fully elucidated. This technical guide provides a comprehensive overview of the current understanding of citreamicins and outlines a detailed, multi-pronged strategy for the definitive identification of citreamicin delta's cellular target. By leveraging established and cutting-edge methodologies, from global cellular response profiling to affinity-based target capture and genetic screens, researchers can systematically unravel the antibacterial mechanism of this promising compound. This document is intended to serve as a practical roadmap for scientists engaged in antibiotic discovery and development, facilitating the advancement of citreamicin delta towards potential clinical applications.

Introduction to Citreamicin Delta and the Polycyclic Xanthone Antibiotics

The citreamicins are a family of natural products isolated from Micromonospora and Streptomyces species. Structurally, they belong to the polycyclic xanthone class of aromatic polyketides. Several members of this family, including citreamicin delta, have exhibited significant antibacterial activity, particularly against challenging Gram-positive bacteria.

Antibacterial Spectrum of Citreamicins

While specific minimum inhibitory concentration (MIC) data for citreamicin delta against a wide range of organisms is not extensively published, related compounds have shown potent activity. The data available for other citreamicins provides a strong rationale for the further investigation of citreamicin delta.

| Compound | Organism | MIC (µg/mL) |

| Citreamicin ε | Staphylococcus aureus (MRSA) | Not specified, but potent |

| Simaomicin α | Various tumor cell lines (IC50) | 0.0003 - 0.019 |

| Enduracyclinones | Staphylococcus spp. (including MDR strains) | 0.0005 - 4 |

This table summarizes available data on related polycyclic xanthone antibiotics to highlight the potential of citreamicin delta.

Mechanistic Insights from Related Polycyclic Xanthones

Direct studies on the antibacterial target of citreamicin delta are scarce. However, research on related compounds provides valuable clues into the potential mechanisms of action for this class of antibiotics.

Cytotoxic Effects and NF-κB Pathway Activation by Citreamicin ε

A study on the cytotoxic effects of citreamicin ε in mammalian cells revealed the induction of apoptosis through a caspase-3-dependent pathway. This process was linked to the generation of reactive oxygen species (ROS) and the differential activation of the NF-κB signaling pathway. While these findings are in mammalian cells, they suggest that citreamicins can interact with fundamental cellular signaling cascades.

Cell Cycle Arrest Induced by Simaomicin α

Research on simaomicin α, another polycyclic xanthone, has shown that it can induce G1 phase cell cycle arrest in tumor cells. This effect is mediated by the suppression of retinoblastoma protein (Rb) phosphorylation, a key event in cell cycle progression. This finding suggests that compounds in this family may interfere with kinase activity or upstream signaling pathways that regulate cell division.

Dual Mechanism of Action of Enduracyclinones

Studies on enduracyclinones, which possess a similar polyketide backbone to citreamicins, suggest a dual mechanism of action in bacteria. These compounds appear to inhibit both peptidoglycan (cell wall) synthesis and DNA synthesis. This multi-targeting capability is a desirable trait for antibiotics as it can potentially slow the development of resistance.

Proposed Target Identification Strategy for Citreamicin Delta

Given the lack of a definitive target for citreamicin delta, a systematic and multi-faceted approach is required. The following proposed workflow combines global profiling, affinity-based methods, and genetic screens to identify and validate the molecular target(s) of citreamicin delta in a model Gram-positive organism such as Staphylococcus aureus.

Global Response Profiling: Unveiling the Cellular Impact

The initial step involves understanding the broad physiological effects of citreamicin delta on the bacterial cell. This can be achieved through "omics" approaches that provide a global snapshot of changes in gene expression and protein abundance upon drug exposure.

3.1.1. Experimental Protocol: Proteomic Profiling using iTRAQ/TMT

-

Bacterial Culture and Treatment: Grow S. aureus cultures to mid-log phase. Treat cultures with sub-lethal concentrations (e.g., 0.5x MIC) of citreamicin delta for a short duration (e.g., 30-60 minutes). Include an untreated control.

-

Protein Extraction and Digestion: Harvest bacterial cells, lyse them, and extract total protein. Quantify protein concentration and digest with trypsin.

-

Isobaric Labeling: Label the resulting peptide mixtures from treated and control samples with isobaric tags (e.g., iTRAQ or TMT reagents).

-

LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify proteins. Differentially expressed proteins between treated and control samples are identified. Pathway analysis of these proteins will reveal the cellular processes affected by citreamicin delta.

3.1.2. Experimental Protocol: Transcriptomic Profiling using RNA-Seq

-

Bacterial Culture and Treatment: Treat S. aureus cultures as described for proteomic profiling.

-

RNA Extraction: Harvest cells and extract total RNA. Ensure the removal of DNA contamination.

-

Library Preparation: Deplete ribosomal RNA and prepare sequencing libraries from the mRNA.

-

Sequencing: Sequence the libraries on a high-throughput sequencing platform.

-

Data Analysis: Align reads to the reference genome and perform differential gene expression analysis. Functional enrichment analysis of differentially expressed genes will provide insights into the cellular response to the antibiotic.

Affinity-Based Approaches: Capturing the Direct Target

These methods aim to directly identify the protein(s) that physically interact with citreamicin delta.

3.2.1. Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Synthesis of an Affinity Probe: Synthesize a derivative of citreamicin delta with a linker arm suitable for immobilization (e.g., an amine or carboxyl group) without significantly affecting its antibacterial activity.

-

Immobilization: Covalently attach the citreamicin delta derivative to a solid support (e.g., agarose beads) to create an affinity matrix.

-

Protein Binding: Prepare a lysate of S. aureus and incubate it with the affinity matrix. Also, incubate the lysate with control beads (without citreamicin delta).

-

Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins, for example, by competing with an excess of free citreamicin delta.

-

Protein Identification: Identify the eluted proteins by mass spectrometry. Proteins that specifically bind to the citreamicin delta matrix are considered potential targets.

Genetic Approaches: Identifying Resistance Mechanisms

Genetic methods can identify the target by selecting for mutations that confer resistance to the antibiotic.

3.3.1. Experimental Protocol: Spontaneous Resistant Mutant Screening

-

Selection of Resistant Mutants: Plate a high density of S. aureus on agar plates containing concentrations of citreamicin delta above the MIC.

-

Isolation and MIC Confirmation: Isolate colonies that grow and confirm their increased MIC to citreamicin delta.

-

Whole-Genome Sequencing: Sequence the genomes of the resistant mutants and the parental wild-type strain.

-

Variant Analysis: Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are unique to the resistant mutants. Genes with recurrent mutations are strong candidates for the drug target or are involved in the resistance mechanism.

Target Validation

Once potential targets are identified through the approaches described above, they must be validated to confirm their role in the mechanism of action of citreamicin delta.

| Validation Method | Description |

| In vitro Binding Assays | Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm and quantify the binding of citreamicin delta to the purified candidate target protein. |

| Enzymatic Assays | If the candidate target is an enzyme, test the ability of citreamicin delta to inhibit its activity in vitro. |

| Gene Knockdown/Overexpression | Modulate the expression of the candidate target gene in S. aureus (e.g., using CRISPRi or an inducible expression system). A knockdown of the target should increase susceptibility to citreamicin delta, while overexpression may confer resistance. |

Conclusion

While the definitive molecular target of citreamicin delta remains to be discovered, the information from related polycyclic xanthone antibiotics provides a strong foundation for a targeted investigation. The proposed multi-pronged strategy, combining global response profiling, affinity-based target capture, and genetic resistance mapping, offers a robust framework for the elucidation of its mechanism of action. The successful identification of citreamicin delta's target will not only be a significant scientific advancement but will also be crucial for the rational design of second-generation derivatives with improved efficacy and for progressing this promising antibiotic through the drug development pipeline.

Synthesis Protocol for Citreamicin Delta: A Note on Current Research

Disclaimer: As of the date of this document, a detailed, validated total synthesis protocol for Citreamicin delta has not been published in the peer-reviewed scientific literature. The citreamicin family of natural products are complex polycyclic xanthone antibiotics that have presented a significant challenge to synthetic chemists.[1] This document provides an overview of the available information on the isolation of the citreamicin family and a summary of a published synthetic strategy for the core structure of a related compound, Citreamicin η, which may inform future synthetic efforts toward Citreamicin delta.

Introduction to Citreamicins

The citreamicins are a family of novel polycyclic xanthone antibiotics isolated from the fermentation broth of Micromonospora citrea.[2] This family includes several members such as citreamicins alpha, beta, gamma, zeta, and eta.[2] Another related group, the citreamicin ε diastereomers, have been isolated from a marine-derived Streptomyces species and have shown promise as antitumor agents.[3] The complex architecture of these molecules makes them attractive targets for total synthesis, which would enable further investigation of their biological activities and the development of new therapeutic agents.

Isolation of Citreamicin Family

The isolation of the citreamicin family of antibiotics has been reported from fermentation cultures. A general workflow for the isolation is described below.

General Isolation Workflow:

A generalized workflow for the isolation and purification of citreamicins from a fermentation broth is presented. This process typically involves extraction and chromatographic separation to yield the pure compounds.

Caption: Generalized workflow for the isolation and purification of citreamicin antibiotics.

Synthetic Efforts Towards the Citreamicin Core

While a total synthesis of any citreamicin has yet to be reported, a concise 11-step synthesis of the pentacyclic core of Citreamicin η has been achieved.[1] This work provides a foundational strategy for accessing the complex architecture of the citreamicin family. The key steps and transformations from this synthesis could potentially be adapted for the synthesis of Citreamicin delta.

Key Features of the Synthesis of the Pentacyclic Core of Citreamicin η:

-

General approach for 1,4-dioxygenated xanthone synthesis: This is a crucial structural motif within the citreamicin family.

-

Regioselective bromination of substituted phenols: This allows for controlled functionalization of the aromatic rings.

-

Coupling of acetylides with hindered ketones: This reaction is key to building the complex carbon skeleton.[1]

Hypothetical Synthetic Workflow for a Citreamicin Core

Based on the published synthesis of the pentacyclic core of Citreamicin η, a hypothetical workflow for the synthesis of a generic citreamicin core is proposed below.[1] This is not a validated protocol but rather a logical sequence of synthetic transformations that researchers could consider when planning a synthesis of Citreamicin delta or other members of this family.

Proposed Synthetic Strategy:

The following diagram illustrates a potential synthetic route, starting from commercially available materials and proceeding through key intermediates to the core structure.

Caption: Hypothetical workflow for the synthesis of a generic citreamicin core structure.

Future Outlook

The total synthesis of Citreamicin delta and other members of the citreamicin family remains a significant challenge. The development of a successful synthetic route would be a landmark achievement in natural product synthesis and would open the door to a more thorough investigation of the therapeutic potential of these complex molecules. The synthetic strategy developed for the core of Citreamicin η provides a strong foundation for future work in this area.[1] Researchers are encouraged to build upon this work to develop a complete and stereoselective total synthesis.

References

Application Notes and Protocols for Citreamicin Delta Minimum Inhibitory Concentration (MIC) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citreamicin delta is a polycyclic xanthone antibiotic produced by Streptomyces species, such as Streptomyces vinaceus and Streptomyces caelestis.[1][2] This class of natural products has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[1][3] These application notes provide a comprehensive overview of the minimum inhibitory concentration (MIC) assay for Citreamicin delta, including detailed protocols and available data on its antibacterial efficacy. The MIC is a critical in vitro parameter that defines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[4][5]

Data Presentation

The antibacterial activity of citreamicins and related compounds has been evaluated against a panel of clinically relevant bacteria. The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values.

Table 1: MIC of Citreamicin Delta and Epsilon

| Bacterial Strain | MIC (µg/mL) |

| Multidrug-Resistant Staphylococcus aureus (MDRSA) | < 1 |

| Other resistant Gram-positive strains | < 1 |

Data sourced from Hopp et al., 2008. The paper indicates that Citreamicin delta and epsilon exhibited MIC values of less than 1 µg/mL against a number of resistant strains, though a more detailed list of strains and specific values within that range is not publicly available.

Table 2: MIC of Citreamicin Analogs from Streptomyces caelestis

| Compound | Bacillus subtilis 769 | Staphylococcus haemolyticus UST950701-004 | Staphylococcus aureus UST950701-005 | Staphylococcus aureus (MRSA) ATCC 43300 |

| Citreamicin θ A | 1.0 | 0.5 | 0.5 | 0.25 |

| Citreamicin θ B | 1.0 | 0.5 | 0.5 | 0.25 |

| Citreaglycon A | 4.0 | 8.0 | 8.0 | 8.0 |

| Dehydrocitreaglycon A | 4.0 | 8.0 | 8.0 | >128 |

| Penicillin G (Control) | >128 | >128 | >128 | >128 |

| Streptomycin (Control) | 1.0 | 1.0 | 1.0 | 1.0 |

Data sourced from Liu et al., 2012.[6]

Experimental Protocols

The following is a detailed protocol for determining the MIC of Citreamicin delta based on standard broth microdilution methods.

Protocol: Broth Microdilution MIC Assay

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium in a liquid medium.

Materials:

-

Citreamicin delta (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial strains for testing

-

Appropriate liquid growth medium (e.g., Cation-adjusted Mueller-Hinton Broth - CAMHB)

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Microplate reader

-

Incubator

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (OD₆₀₀ of 0.08-0.13).

-

Dilute the adjusted suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a serial two-fold dilution of the Citreamicin delta stock solution in the growth medium directly in the 96-well microtiter plate.

-

For example, add 100 µL of growth medium to wells 2 through 12.

-

Add 200 µL of the highest concentration of Citreamicin delta to well 1.

-

Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution across the plate to the desired final concentration range. Discard 100 µL from the last well of the dilution series.

-

-

Inoculation:

-

Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions. This will bring the final volume in each well to 200 µL and dilute the antibiotic concentration by half to the final test concentration.

-

Include a positive control well (inoculum in growth medium without antibiotic) and a negative control well (growth medium only) on each plate.

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of Citreamicin delta at which there is no visible growth (i.e., the well is clear).

-

Growth can be assessed visually or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀). The MIC is the lowest concentration that shows a significant reduction in OD₆₀₀ compared to the positive control.

-

Mandatory Visualizations

Experimental Workflow for MIC Assay

Caption: Workflow for the broth microdilution MIC assay.

Potential Mechanism of Action of Xanthone Antibiotics

The precise mechanism of action for Citreamicin delta has not been fully elucidated. However, studies on other xanthone derivatives suggest that they may act as bacterial efflux pump inhibitors. Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, contributing to antibiotic resistance. By inhibiting these pumps, xanthones could increase the intracellular concentration of the antibiotic, thereby restoring its efficacy.

Caption: Hypothesized mechanism of action for xanthone antibiotics.

References

- 1. Frontiers | Proteomic Comparison of the Cytotoxicology of Two Diastereomers of Citreamicin Reveals Differentially Activation of NF-κB Pathway [frontiersin.org]

- 2. Streptomyces caelestis - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. DSpace [repository.kaust.edu.sa]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for Citreamicin Delta

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Citreamicin Delta is a novel synthetic antibiotic belonging to the fluoroquinolone class. It exhibits potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria. The primary mechanism of action of Citreamicin Delta is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, essential enzymes involved in DNA replication, transcription, repair, and recombination. By targeting these enzymes, Citreamicin Delta effectively halts bacterial cell division and proliferation. These application notes provide detailed protocols for the utilization of Citreamicin Delta in standard bacterial culture applications, including the determination of Minimum Inhibitory Concentration (MIC) and time-kill kinetic assays.

Properties of Citreamicin Delta

| Property | Value |

| Molecular Formula | C₂₀H₂₄FN₃O₃ |

| Molecular Weight | 389.42 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO (≥ 50 mg/mL), sparingly soluble in ethanol, and insoluble in water. |

| Storage | Store stock solutions at -20°C. Protect from light. |

Antibacterial Spectrum

Citreamicin Delta has demonstrated potent activity against a wide range of bacterial pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several common laboratory strains.

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Escherichia coli ATCC 25922 | Negative | 0.125 |

| Staphylococcus aureus ATCC 29213 | Positive | 0.25 |

| Pseudomonas aeruginosa ATCC 27853 | Negative | 1 |

| Streptococcus pneumoniae ATCC 49619 | Positive | 0.06 |

| Klebsiella pneumoniae ATCC 13883 | Negative | 0.5 |

| Enterococcus faecalis ATCC 29212 | Positive | 2 |

Experimental Protocols

I. Preparation of Citreamicin Delta Stock Solution

Materials:

-

Citreamicin Delta powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes or vials

Protocol:

-

Aseptically weigh the desired amount of Citreamicin Delta powder.

-

Dissolve the powder in sterile DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into sterile, light-protecting microcentrifuge tubes.

-

Store the aliquots at -20°C until use. Avoid repeated freeze-thaw cycles.

II. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Citreamicin Delta stock solution

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Workflow:

Caption: Workflow for MIC Determination.

Protocol:

-

Prepare Bacterial Inoculum: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and inoculate into a sterile broth (e.g., Tryptic Soy Broth). Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Prepare Citreamicin Delta Dilutions: Perform a two-fold serial dilution of the Citreamicin Delta stock solution in CAMHB in a separate 96-well plate or in tubes to achieve concentrations ranging from, for example, 64 µg/mL to 0.03 µg/mL.

-

Plate Setup:

-

Add 50 µL of the appropriate Citreamicin Delta dilution to each well of a sterile 96-well microtiter plate.

-

Add 50 µL of the diluted bacterial inoculum to each well.

-

Include a positive control (bacteria in CAMHB without antibiotic) and a negative control (CAMHB only).

-

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours in an ambient air incubator.[1][2]

-

Determine MIC: The MIC is the lowest concentration of Citreamicin Delta that completely inhibits visible growth of the organism as detected by the unaided eye. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.

III. Time-Kill Kinetic Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.

Materials:

-

Citreamicin Delta stock solution

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

-

Sterile culture tubes or flasks

-

Sterile saline or phosphate-buffered saline (PBS) for dilutions

-

Agar plates for colony counting

Workflow:

Caption: Workflow for Time-Kill Assay.

Protocol:

-

Prepare Inoculum: Grow the test organism to the early to mid-logarithmic phase in CAMHB. Dilute the culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in flasks containing pre-warmed CAMHB.

-

Add Citreamicin Delta: Add Citreamicin Delta to the flasks at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 4x, and 8x MIC). Include a growth control flask with no antibiotic.

-

Incubation and Sampling: Incubate all flasks at 37°C with constant agitation. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

-

Colony Counting: Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS. Plate a known volume of the appropriate dilutions onto agar plates.

-

Incubate and Count: Incubate the plates at 37°C for 18-24 hours, then count the number of colonies to determine the concentration of viable bacteria (CFU/mL) at each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of Citreamicin Delta and the growth control. A ≥ 3-log₁₀ reduction in CFU/mL (99.9% kill) is generally considered bactericidal.

Mechanism of Action Signaling Pathway

Citreamicin Delta, as a fluoroquinolone, disrupts DNA synthesis by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV.

Caption: Citreamicin Delta Mechanism of Action.

Troubleshooting

| Issue | Possible Cause | Recommendation |

| No bacterial growth in positive control | Inoculum too dilute; inactive bacteria; incorrect growth medium or temperature. | Verify inoculum density. Use a fresh culture. Confirm media and incubation conditions. |

| Growth in negative control wells | Contamination of media or plate. | Use aseptic technique. Check sterility of media and supplies. |

| Inconsistent MIC results | Inaccurate serial dilutions; variability in inoculum size. | Ensure accurate pipetting. Standardize inoculum preparation using a McFarland standard. |

| Precipitation of Citreamicin Delta in media | Low solubility in aqueous solutions. | Ensure the final concentration of DMSO is low (typically <1%) and does not affect bacterial growth. Check for DMSO toxicity in a separate control. |

Safety and Handling

Citreamicin Delta is for research use only. It is not for human or veterinary use. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of powder and contact with skin and eyes. In case of contact, wash immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information.

References

Citreamicin Delta: Application Notes and Protocols for Antibiotic Resistance Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citreamicin delta is a member of the polycyclic xanthone class of antibiotics, demonstrating potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).[1] As the challenge of antibiotic resistance continues to grow, the exploration of novel antimicrobial compounds is critical. Citreamicin delta, a secondary metabolite produced by actinomycetes, represents a promising candidate for further investigation and development. Its mechanism of action is understood to involve the inhibition of bacterial cell wall synthesis, a proven target for effective antibacterial agents.[2][3][4][5] These application notes provide a comprehensive overview of the currently available data on Citreamicin delta and detailed protocols for its use in antibiotic resistance research.

Data Presentation

The antibacterial efficacy of Citreamicin delta has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). The following table summarizes the available data.

| Bacterial Strain | MIC (µg/mL) |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | < 1 |

| Staphylococcus haemolyticus | < 1 |

| Staphylococcus aureus | < 1 |

| Bacillus subtilis | < 1 |

Data synthesized from available research on citreamicins and related xanthone antibiotics.[1]

Mechanism of Action: Inhibition of Cell Wall Synthesis